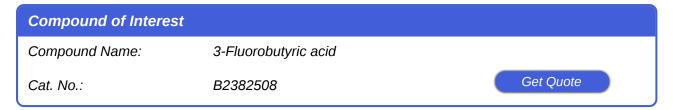


Synthesis of (S)-3-Fluorobutyric Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

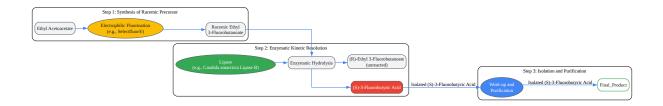
This technical guide provides a comprehensive overview of a robust chemoenzymatic strategy for the synthesis of (S)-**3-Fluorobutyric acid**, a valuable chiral building block in medicinal chemistry and drug development. The methodology leverages a combination of electrophilic fluorination to introduce the fluorine atom and a highly selective enzymatic kinetic resolution to isolate the desired (S)-enantiomer. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate replication and adaptation in a research setting.

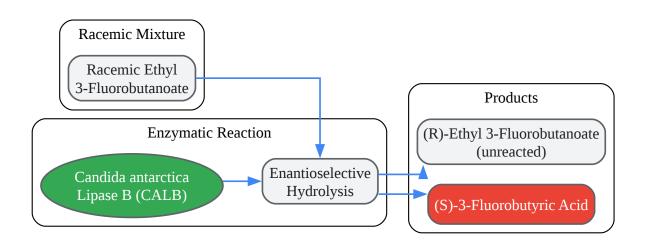
Synthetic Strategy Overview

The synthesis of (S)-**3-Fluorobutyric acid** is achieved through a three-step process commencing with the commercially available starting material, ethyl acetoacetate. The core synthetic logic involves the introduction of a fluorine atom at the C3 position, followed by the stereoselective separation of the resulting racemic mixture.

A workflow of the overall synthesis is depicted below:







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